molecular formula C10H21ClN2O2 B1520837 (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1190890-11-9

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1520837
CAS No.: 1190890-11-9
M. Wt: 236.74 g/mol
InChI Key: MQYQQPSDLQAGFQ-QRPNPIFTSA-N
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Description

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and an aminomethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of (S)-tert-butyl pyrrolidine-1-carboxylate with an appropriate amine source under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various aminomethyl derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems and the development of bioactive molecules.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.

  • Industry: The compound is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological research.

Comparison with Similar Compounds

(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride: can be compared with other similar compounds, such as:

  • (S)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate

  • tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride

  • (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

  • (S)-tert-Butyl 2-(aminomethyl)-2-propylazetidine-1-carboxylate

These compounds share similar structural features but differ in their ring size and substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYQQPSDLQAGFQ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662510
Record name tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190890-11-9
Record name tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
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